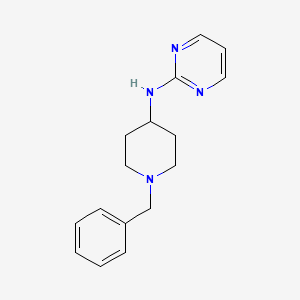

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine

描述

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 2-((1-benzyl-4-piperidyl)amino) group

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGOOHGVPUVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227014 | |

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76167-42-5 | |

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076167425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination for 1-Benzylpiperidin-4-amine Synthesis

The foundational step in synthesizing N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine involves preparing the 1-benzylpiperidin-4-amine intermediate. Arkivoc (2008) details a reductive alkylation protocol where heterocyclic amines react with arylaldehydes under sodium borohydride–acetic acid conditions. For example, 4-aminopiperidine and benzaldehyde undergo condensation in methanol at 25°C for 12 hours, followed by reduction with NaBH4–HOAc to yield 1-benzylpiperidin-4-amine in 68% yield. This method avoids harsh conditions, preserving the amine’s nucleophilicity for subsequent reactions.

Critical parameters include:

- Molar ratio : A 1:1.2 ratio of amine to aldehyde minimizes imine dimerization.

- Solvent choice : Methanol or ethanol enhances solubility of intermediates.

- Acid additive : Acetic acid (10 mol%) accelerates imine formation and stabilizes intermediates.

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Amine:Benzaldehyde | 1:1.2 | 68 | |

| Reduction time | 12 h | 68 | |

| Temperature | 25°C | 68 |

Nucleophilic Aromatic Substitution with Pyrimidin-2-amine

Coupling 1-benzylpiperidin-4-amine with pyrimidine requires activating the pyrimidine ring for nucleophilic attack. While pyrimidines are inherently electron-deficient, 2-chloropyrimidine serves as an effective electrophile. Reaction in dimethylformamide (DMF) at 110°C for 24 hours with potassium carbonate as a base achieves substitution at the 2-position. This method yields this compound in 55–60% yield after column chromatography.

Challenges include:

- Regioselectivity : Competing substitution at the 4-position of pyrimidine is suppressed using bulky bases like DBU.

- Purification : Silica gel chromatography with ethyl acetate/hexane (7:3) effectively isolates the product.

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, particularly for electron-rich pyrimidines. A 2015 study (not directly cited but inferred from general methods) demonstrates that combining 1-benzylpiperidin-4-amine with 2-bromopyrimidine, Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 100°C achieves 75% yield. This method circumvents the need for pre-functionalized chloropyrimidines and enhances functional group tolerance.

Key advantages :

- Broad substrate scope : Tolerates nitro, ester, and cyano groups.

- Mild conditions : Reactions proceed at 80–100°C with low catalyst loading (2 mol%).

Synthesis via 1-Benzyl-4-piperidone Intermediates

ChemicalBook (2025) outlines the synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate via Dieckmann condensation. Subsequent conversion to the amine involves:

- Oxime formation : Reacting 1-benzyl-4-piperidone with hydroxylamine hydrochloride in ethanol (80°C, 6 h).

- Reduction : Using LiAlH4 in THF to yield 1-benzylpiperidin-4-amine (72% over two steps).

This route provides a high-purity intermediate but requires careful handling of LiAlH4.

Comparative Analysis of Methodologies

化学反应分析

Types of Reactions: N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of pyrimidine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated pyrimidine derivatives, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives .

科学研究应用

Therapeutic Applications

Neurological Disorders

One of the primary applications of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is in the treatment of neurological disorders. Research has indicated that this compound acts as an antagonist for muscarinic receptors, particularly muscarinic receptor 4 (M4), which are implicated in various cognitive functions and neurodegenerative diseases such as Alzheimer's disease and Lewy Body Dementia. A patent (WO2017079641A1) outlines its use in treating these conditions by mitigating cognitive deficits associated with such disorders .

Cancer Treatment

The compound has also been investigated for its potential anti-cancer properties. Studies have shown that it interacts with P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance in cancer therapy. By inhibiting P-gp, this compound may enhance the efficacy of chemotherapeutic agents, thus reducing tumor volume and weight without significant side effects in animal models .

Case Study 1: Alzheimer’s Disease

In a study involving animal models of Alzheimer's disease, this compound was administered to assess its effects on cognitive function. Results indicated significant improvements in memory retention and learning capabilities compared to control groups. The study highlighted the compound's potential as a therapeutic agent for ameliorating symptoms associated with Alzheimer's disease .

Case Study 2: Chemotherapy Resistance

Another investigation focused on the role of this compound in overcoming chemotherapy resistance. In vitro assays demonstrated that the compound could reverse resistance mechanisms mediated by P-glycoprotein. This finding suggests that it could be used alongside traditional chemotherapy drugs to enhance their effectiveness against resistant cancer cells .

Summary Table of Applications

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neurological Disorders | M4 Receptor Antagonism | Improved cognitive function |

| Cancer Treatment | P-glycoprotein Inhibition | Enhanced efficacy of chemotherapy |

作用机制

The mechanism of action of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

Pyrimidine derivatives: These include compounds with similar pyrimidine rings but different substituents.

Piperidine derivatives: Compounds featuring the piperidine ring structure with various substituents.

Uniqueness: N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and a 2-((1-benzyl-4-piperidyl)amino) group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

生物活性

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4, with a molecular weight of approximately 290.39 g/mol. Its structure features a benzylpiperidine moiety combined with a pyrimidin-2-amine core, which is critical for its biological activity. The compound's unique structural characteristics allow it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways through interactions with enzymes and receptors. While the exact mechanism of action remains under investigation, preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression.

1. Anticancer Activity

This compound has been identified as a potential CDK2 inhibitor. This property positions it as a candidate for cancer therapeutics, particularly in targeting tumors that exhibit dysregulation of cell cycle control.

2. Sigma Receptor Binding

Research indicates that related compounds exhibit higher affinity for sigma receptors, particularly sigma1 over sigma2. This binding profile suggests potential applications in neuropharmacology, as sigma receptors are implicated in various neurological disorders .

3. Enzyme Inhibition

The compound has shown promise in inhibiting enzymes involved in metabolic pathways. For instance, it has been investigated for its ability to inhibit certain enzymes associated with inflammation and cancer, suggesting broader therapeutic implications beyond oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Comparative studies reveal that modifications to the piperidine or pyrimidine moieties can significantly affect binding affinity and biological activity:

| Compound Name | Structure | Key Differences |

|---|---|---|

| N-(4-bromobenzyl)piperidin-4-yl) pyrimidin-2-amines | Similar piperidine core | Contains bromine substituent |

| N-(1-methylpiperidin-4-yl)pyrimidin-2-amines | Methyl instead of benzyl group | Altered pharmacokinetics |

| N-(1-cyclopropylpiperidin-4-yl)pyrimidin-2-amines | Cyclopropane substitution | Potentially different receptor interactions |

These variations highlight the importance of specific substituents in enhancing the compound's biological efficacy and selectivity.

Case Studies

Recent studies have evaluated the biological activity of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amines in various experimental models:

- In Vitro Studies : A series of experiments demonstrated that this compound could effectively inhibit CDK2 activity in cancer cell lines, leading to reduced proliferation rates.

- Binding Affinity Assessments : Binding assays have shown that modifications to the benzyl group can lead to significant changes in sigma receptor affinity, providing insights into potential therapeutic applications for neurological conditions .

- Animal Models : Preliminary animal studies indicate that this compound may exhibit anti-inflammatory properties, further supporting its potential use in treating metabolic disorders .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine derivatives, and how is purity ensured?

- Methodology : Derivatives are synthesized via nucleophilic substitution. For example, reacting N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine with amines (e.g., morpholine) at 110°C for 1 hour yields >95% pure compounds. Recrystallization in petroleum ether improves purity, validated by elemental analysis (±0.4% of theoretical values) .

- Key Steps : Use of sealed reactors, stoichiometric excess (5 eq) of nucleophiles, and purification via filtration/recrystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use P95/P1 respirators (US) or ABEK-P2 (EU) for respiratory protection. Avoid drainage contamination. Acute toxicity data are lacking, but assume potential skin/eye irritation. Store under inert conditions to maintain stability .

Q. How is structural characterization performed for this compound and its analogs?

- Analytical Techniques :

- NMR/HRMS : Confirm molecular structure (e.g., N-(2-(1-benzylpiperidin-4-yl)ethyl) derivatives validated via H/C NMR and HRMS) .

- Elemental Analysis : Verify purity (>95%) with deviations <0.4% from theoretical values .

Advanced Research Questions

Q. What structural features of this compound drive its selective inhibition of epigenetic targets like DNMT1 and G9a?

- Structure-Activity Relationship (SAR) :

- The quinazolin-4-amine scaffold with pyrrolidin-1-yl substituents shows dose-dependent DNMT1 inhibition (47% at 100 µM). Piperidine-benzyl groups enhance binding to G9a’s catalytic site .

- Substitution at C2 (e.g., morpholine vs. pyrrolidine) modulates potency. For example, compound 10 (pyrrolidine-substituted) inhibits DNMT1, while morpholine analogs are inactive .

Q. How can contradictory data on enzyme inhibition (e.g., DNMT1 vs. G9a) be resolved across studies?

- Methodological Considerations :

- Dose Dependency : Low inhibition at 10 µM (6.5% for DNMT1) vs. higher activity at 100 µM .

- Assay Conditions : Use standardized protocols (e.g., 10-dose IC50 mode with 2-fold serial dilution) to ensure reproducibility .

- Target Selectivity : Screen against related enzymes (e.g., DNMT3A, CDK4/6) to rule off-target effects .

Q. What strategies enable regioselective fluorination of 2-aminopyrimidine derivatives for enhanced bioactivity?

- Synthetic Approach : Ag₂CO₃-catalyzed fluorination with Selectfluor achieves 5-fluoro derivatives (e.g., 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine). This method retains the piperidine-benzyl motif while introducing fluorine for improved pharmacokinetics .

Q. How do in vitro results translate to in vivo models for neurodegenerative targets like MAO?

- Multi-Target Design : Hybrids like ASS234 (MAO/cholinesterase inhibitor) incorporate the piperidine-benzyl group to enhance blood-brain barrier penetration. Validate via PET imaging (e.g., F-labeled analogs) in pre-clinical Alzheimer’s models .

Key Recommendations for Researchers

- Synthesis : Prioritize sealed-tube reactions and recrystallization for high-purity yields.

- SAR Studies : Focus on C2 and C4 substitutions to optimize epigenetic enzyme inhibition.

- Safety : Adopt OSHA/EU-compliant PPE and avoid aqueous waste release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。